4-(Benzyloxy)-3-bromobenzaldehyde
Description
4-(Benzyloxy)-3-bromobenzaldehyde is an aromatic aldehyde featuring a benzyloxy group at the para position and a bromine atom at the meta position relative to the aldehyde functionality. This compound serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) and as a precursor for pharmaceuticals or agrochemicals . Its structural attributes—a reactive aldehyde, electron-donating benzyloxy group, and electron-withdrawing bromine—make it distinct from simpler benzaldehyde derivatives.
Properties
IUPAC Name |
3-bromo-4-phenylmethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO2/c15-13-8-12(9-16)6-7-14(13)17-10-11-4-2-1-3-5-11/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMAYCCCBNRUZPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50989351 | |
| Record name | 4-(Benzyloxy)-3-bromobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50989351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69455-12-5 | |
| Record name | 4-(Benzyloxy)-3-bromobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50989351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Structural and Physical Properties
The table below summarizes key structural and physical properties of 4-(Benzyloxy)-3-bromobenzaldehyde and related compounds:
Key Observations :
- Bromine increases molecular weight and polarizability compared to methoxy or fluorine.
- The benzyloxy group contributes to steric bulk, reducing solubility in polar solvents .
Aldehyde Reactivity :
The aldehyde group in all compounds participates in nucleophilic additions (e.g., Grignard reactions) and condensations. However, the electron-withdrawing bromine in this compound enhances the electrophilicity of the aldehyde, accelerating reactions like aldol condensations compared to methoxy or benzyloxy-only analogs .
Bromine as a Leaving Group :
The bromine atom enables Suzuki-Miyaura cross-coupling reactions. For example, in , brominated intermediates are used to synthesize Quebecol via coupling with benzaldehydes. In contrast, methoxy or fluorine substituents are inert under similar conditions .
Benzyloxy Group Stability :
The benzyloxy group can be deprotected via hydrogenolysis, a feature shared across derivatives. However, steric hindrance from the benzyloxy group in this compound may slow down reactions compared to smaller substituents like methoxy .
Q & A
What is the recommended synthetic route for 4-(Benzyloxy)-3-bromobenzaldehyde?
The compound is synthesized via nucleophilic substitution using 4-hydroxy-3-methoxybenzaldehyde and 1,3-bis(bromomethyl)benzene in acetonitrile. Potassium carbonate acts as a base, and tetrabutylammonium iodide (TBAI) is the catalyst. The reaction proceeds at 348–353 K for 5–7 hours, monitored by TLC. Purification involves silica gel column chromatography with ethyl acetate/petroleum ether (5:1) as the eluent. Excess 1,3-bis(bromomethyl)benzene (3.78 mmol) improves yield .
How is the molecular structure of this compound confirmed via X-ray crystallography?
Single-crystal X-ray diffraction (Bruker SMART CCD) reveals monoclinic symmetry (space group P2₁/c) with lattice parameters a = 14.275 Å, b = 11.791 Å, c = 8.7315 Å, and β = 95.671°. Data refinement (SHELX) yields R = 0.054 and wR = 0.150. The structure displays intramolecular C–H···O interactions and van der Waals packing, critical for understanding steric and electronic properties .
What role does this compound play in medicinal chemistry?
It serves as an intermediate in synthesizing azole antifungal agents. Structural analogs with benzyloxy groups exhibit enhanced DNA-binding affinity compared to methoxy derivatives, suggesting utility in designing DNA-targeted therapeutics. Molecular docking studies highlight interactions with DNA grooves, guiding pharmacophore optimization .
What safety protocols are essential when handling this compound?
Use PPE (goggles, nitrile gloves, lab coats) and work in a fume hood. In case of skin contact, wash immediately with soap and water for 15 minutes; for eye exposure, irrigate with water for 15 minutes and consult an ophthalmologist. Avoid inhalation and store in a sealed container at -20°C under inert gas .
How can reaction conditions be optimized to improve synthetic yield?
Key parameters include maintaining a reaction temperature of 348–353 K, using TBAI (1–2 mol%), and monitoring progress via TLC. Excess alkylating agent (1,3-bis(bromomethyl)benzene, 2.9 equiv) drives the reaction to completion. Post-reaction extraction with chloroform and drying over Na₂SO₄ enhance recovery .
How does the bromomethyl group influence reactivity in cross-coupling reactions?
The bromine atom acts as a leaving group, enabling Suzuki-Miyaura couplings with arylboronic acids. Optimized conditions involve Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2 equiv), and a toluene/water (3:1) solvent system at 373 K for 12 hours. This facilitates biaryl formation for drug discovery .
What chromatographic methods are effective for purifying this compound?
Silica gel column chromatography (200–300 mesh) with ethyl acetate/petroleum ether (5:1) effectively separates the product from byproducts. TLC (Rf ≈ 0.3–0.4) guides fraction collection. Recrystallization from ethyl acetate/petroleum ether mixtures yields high-purity crystals .
How does the crystal packing affect physicochemical properties?
X-ray data reveal layered stacking via C–H···O and π-π interactions. The benzyloxy group's orientation influences solubility and melting point (mp 135–137°C). These insights aid in predicting dissolution behavior and formulation stability .
What analytical techniques validate the compound’s identity and purity?
¹H/¹³C NMR (DMSO-d₆) confirms aromatic protons (δ 7.2–7.8 ppm) and aldehyde signals (δ 9.8 ppm). High-resolution mass spectrometry (HRMS) matches the molecular ion [M+H]⁺ at m/z 335.19. HPLC (C18 column, MeOH/H₂O 70:30) ensures >98% purity .
How is this compound utilized in structure-activity relationship (SAR) studies?
SAR studies compare its bioactivity with analogs (e.g., 4-(benzyloxy)benzaldehyde vs. methoxy derivatives). Enhanced DNA binding is attributed to the benzyloxy group’s electron-donating effects, guiding the design of antimicrobial or anticancer agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
